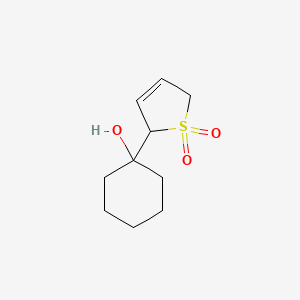
2,4-Dibromophenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromophenyl prop-2-enoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of phenyl prop-2-enoate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl prop-2-enoate typically involves the bromination of phenyl prop-2-enoate. One common method is the electrophilic addition of bromine to the double bond of phenyl prop-2-enoate, followed by substitution reactions to introduce the bromine atoms at the desired positions on the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and bromine concentration, are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl prop-2-enoates.
Aplicaciones Científicas De Investigación
2,4-Dibromophenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2,4-Dibromophenyl prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the prop-2-enoate group.
2,4-Dibromophenyl acetate: Similar but with an acetate group instead of the prop-2-enoate group.
2,4-Dibromophenyl propionate: Similar but with a propionate group instead of the prop-2-enoate group.
Uniqueness
2,4-Dibromophenyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
116763-59-8 |
|---|---|
Fórmula molecular |
C9H6Br2O2 |
Peso molecular |
305.95 g/mol |
Nombre IUPAC |
(2,4-dibromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6Br2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h2-5H,1H2 |
Clave InChI |
KVJDDEUARPLINY-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


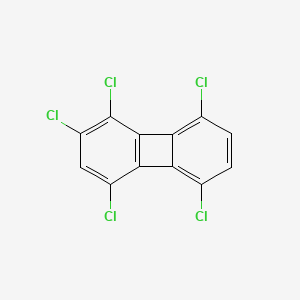
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
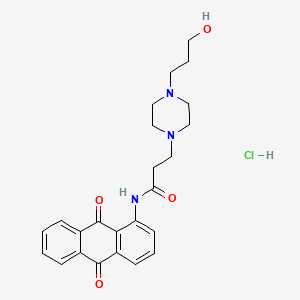
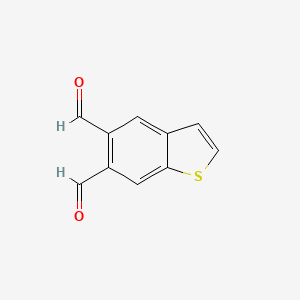

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
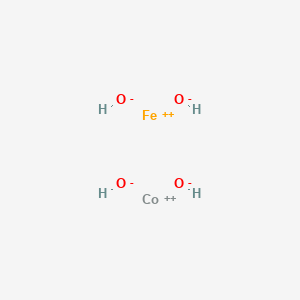
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
